![molecular formula C21H17N5O3S B2592256 N-(4-acetylphenyl)-2-[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide CAS No. 1243090-60-9](/img/structure/B2592256.png)

N-(4-acetylphenyl)-2-[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

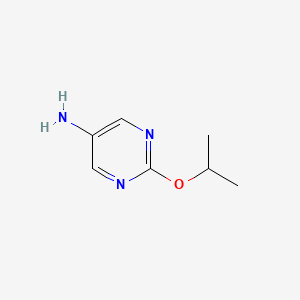

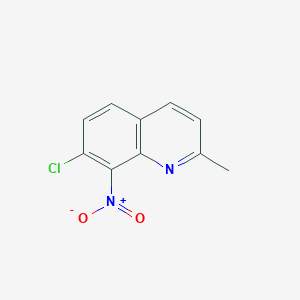

N-(4-acetylphenyl)-2-[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C21H17N5O3S and its molecular weight is 419.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Research into triazolopyridazine derivatives has demonstrated promising antiviral properties. For instance, some compounds within this class have shown significant activity against hepatitis-A virus (HAV), utilizing a plaque reduction infectivity assay to measure the reduction in virus count as a result of treatment with these compounds. One study highlighted a specific compound exhibiting the highest effect on HAV compared to other tested compounds, indicating the potential utility of these molecules in antiviral therapies (Shamroukh & Ali, 2008).

Antimicrobial Activity

The antimicrobial potential of triazolopyridazine derivatives has also been a significant focus. Various synthesized compounds have been evaluated for their activity against a range of bacterial strains, with some showing significant antibacterial and antifungal activities. This suggests that these compounds could serve as a basis for the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Raval & Desai, 2005).

Synthesis of Heterocycles

The synthesis of novel heterocycles from triazolopyridazine derivatives represents a crucial area of chemical research, with applications in drug development and materials science. Studies have detailed the preparation of diverse sets of compounds, including pyrroles, pyridines, and oxadiazoles, among others. These efforts contribute to the expansion of chemical libraries necessary for the discovery of new therapeutic agents and materials with unique properties (Ibrahim & Behbehani, 2014).

Antioxidant and Anti-inflammatory Properties

Triazolopyridazine derivatives have been explored for their antioxidant and anti-inflammatory properties, which are critical for the management of various chronic diseases. The synthesis and evaluation of these compounds involve assessing their ability to scavenge free radicals and reduce inflammation, offering insights into their potential as therapeutic agents for conditions such as cardiovascular diseases and cancer (Ahmad et al., 2012).

Antitumor Activity

The exploration of triazolopyridazine derivatives in cancer research has led to the identification of compounds with potent antitumor activity. By undergoing structural modifications and biological evaluations, researchers have pinpointed specific derivatives that exhibit promising activity against cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). These findings open the door to further investigations into the therapeutic potential of these compounds in oncology (Abdallah et al., 2017).

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(3-oxo-6-phenylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O3S/c1-14(27)15-7-9-16(10-8-15)22-19(28)13-25-21(29)26-18(23-25)11-12-20(24-26)30-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQLANSMVIZSBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![2-[(3-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2592181.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2592184.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2592186.png)

![1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2592187.png)

![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2592194.png)